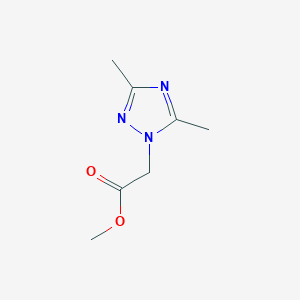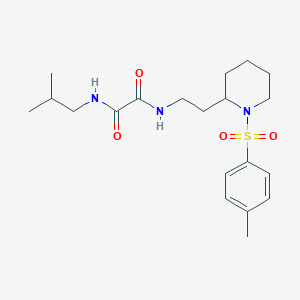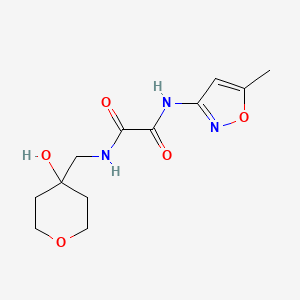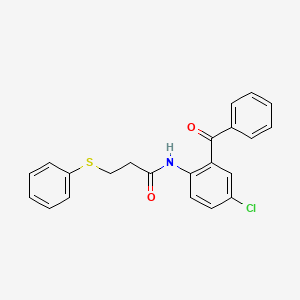![molecular formula C24H24ClN3O2S B2549229 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-38-9](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Pathways and Intermediate Compounds: Research has shown various synthetic routes for the creation of quinazoline derivatives, which involve key intermediates and reaction conditions tailored to achieve specific structural features. For example, one study outlines the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting the significance of isocyanate carboxamide intermediates in the synthesis process (Azizian et al., 2000). Similarly, the synthesis and characterization of quinoline and quinazoline derivatives involve complex reactions that contribute to the understanding of their structural and electronic properties (Mohamed et al., 2020).
Biological Activities and Potential Applications
- Anticonvulsant Properties: Certain quinazoline derivatives exhibit significant anticonvulsant activities, highlighting their potential in developing therapeutic agents for epilepsy and related disorders. The crystal structures of anticonvulsant enaminones provide insights into their mechanism of action, emphasizing the role of hydrogen bonding and molecular conformation (Kubicki et al., 2000).
- Cytotoxic Activities: Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines reveal potent cytotoxic activities against various cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Deady et al., 2003).
- Inhibition of Thymidylate Synthase: Quinazoline derivatives have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway, making them promising candidates for anticancer and antibacterial therapies (Gangjee et al., 1996).
Mecanismo De Acción
The compound contains an indole nucleus, which is a common feature in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through binding to multiple receptors, leading to changes in cellular signaling pathways .
The compound also contains a cyclohexene ring, which is a common structural feature in many natural products and pharmaceuticals . The presence of this ring could influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-chlorobenzyl chloride with 2-cyclohexen-1-ylethylamine to form the intermediate, which is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid to obtain the final product.", "Starting Materials": [ "2-chlorobenzyl chloride", "2-cyclohexen-1-ylethylamine", "2-amino-4-sulfanylquinazoline-6-carboxylic acid" ], "Reaction": [ "Step 1: 2-chlorobenzyl chloride is reacted with 2-cyclohexen-1-ylethylamine in the presence of a base such as potassium carbonate to form the intermediate 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]amine.", "Step 2: The intermediate is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final product, 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Número CAS |
422273-38-9 |
Nombre del producto |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Fórmula molecular |
C24H24ClN3O2S |
Peso molecular |
453.99 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31) |
Clave InChI |
LDSNHHXZKDCHAI-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)


![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)




![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)